![molecular formula C19H20N4O2S B2637173 4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 691385-07-6](/img/structure/B2637173.png)
4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of the methoxy and phenylethoxy groups suggests that it might have interesting chemical properties, but without specific studies or data, it’s hard to say more about this particular compound.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a 1,2,4-triazole ring substituted with a methyl group and an amino group that is double-bonded to a carbon atom . This carbon is part of a phenyl ring, which is further substituted with methoxy and phenylethoxy groups.Chemical Reactions Analysis
As a 1,2,4-triazole derivative, this compound might be expected to participate in reactions typical of this class of compounds. This could include nucleophilic substitution reactions at the triazole ring or the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar methoxy and phenylethoxy groups might make it somewhat soluble in polar solvents, while the aromatic rings would likely make it soluble in nonpolar solvents .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The synthesis of 1,2,4-triazole derivatives often involves multi-step chemical reactions, aiming to introduce specific functional groups that confer desired properties, such as enhanced antimicrobial activity. For example, compounds synthesized from arylpropionic acids, like ibuprofen, through Mannich reactions have been explored for their pharmacological potentials (K. V. Sujith et al., 2009). Similarly, the regioselective synthesis of triazole derivatives provides a basis for the creation of molecules with precise biological activities, showcasing the versatility of these compounds in drug development.
Antimicrobial Applications
The antimicrobial efficacy of 1,2,4-triazole derivatives has been a significant focus of research. These compounds have been tested against a variety of microbial strains, demonstrating potent antibacterial and antifungal activities. For instance, certain derivatives have shown promising results against pathogens like E. coli and S. aureus, offering potential applications in treating infections (Vikas G. Rajurkar et al., 2016). The structural diversity of these compounds allows for the exploration of new antimicrobials with specific mechanisms of action.
Electrochemical Studies
Electrochemical behavior of triazole compounds, such as their electrooxidation in aqueous-alcoholic media, reveals insights into their redox properties. These studies are crucial for understanding the chemical stability and reactivity of triazole derivatives, potentially guiding their applications in chemical sensors or as electroactive materials in various technologies (L. Fotouhi et al., 2002).
Propriétés
IUPAC Name |
4-[(E)-[3-methoxy-4-(2-phenylethoxy)phenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-14-21-22-19(26)23(14)20-13-16-8-9-17(18(12-16)24-2)25-11-10-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZYCMBFKFZTTB-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2637091.png)
![3,3-Dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide](/img/structure/B2637092.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2637096.png)
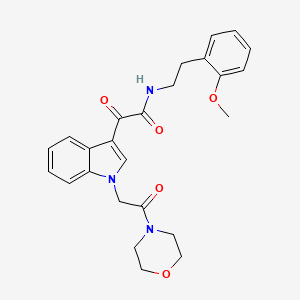
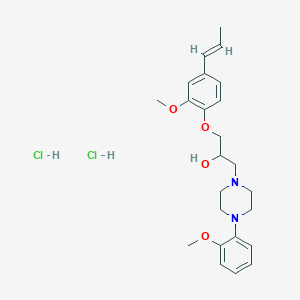

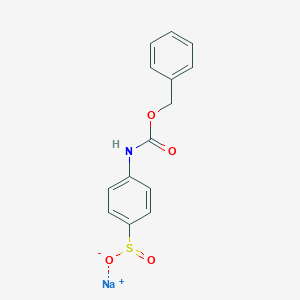

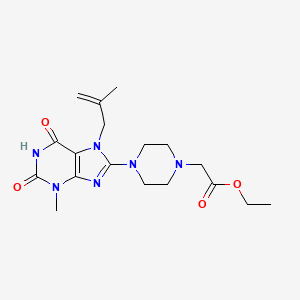
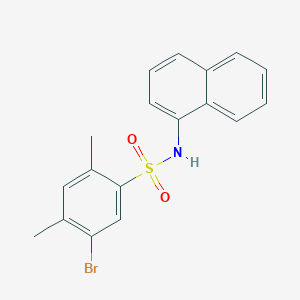
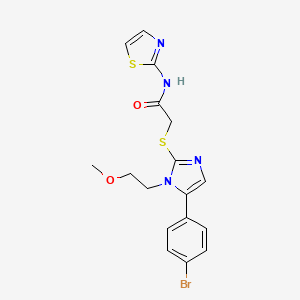
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2637109.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea](/img/structure/B2637110.png)